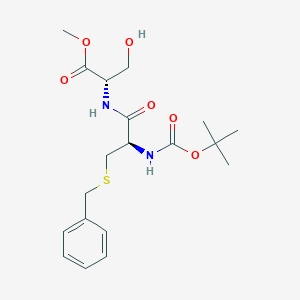

Boc-Cys(Bzl)-Ser-OMe

描述

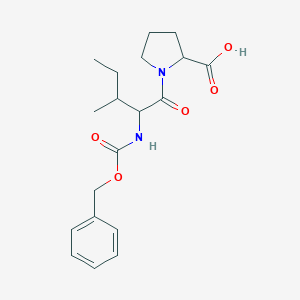

“Boc-Cys(Bzl)-Ser-OMe” is a compound that involves the amino acid cysteine (Cys) with a benzyl (Bzl) group attached to it. The compound also has a Boc (tert-butyloxycarbonyl) group, which is a protecting group often used in organic synthesis .

Synthesis Analysis

The synthesis of “this compound” involves the use of Boc-amino acid-OBt esters plus base for rapid coupling . The Boc group is stable towards most nucleophiles and bases . The synthesis process requires no chromatography purification and can be readily performed, yielding a highly pure compound .

Molecular Structure Analysis

The molecular formula of “this compound” is C₁₅H₂₁NO₄S . The compound has a molar mass of 311.4 g/mol .

Chemical Reactions Analysis

“this compound” is stable towards most nucleophiles and bases . It is also known that active esters of Boc-Cys(Bzl) are prone to racemize under basic conditions .

Physical And Chemical Properties Analysis

“this compound” appears as a white powder . It is soluble in methanol or acetic acid . The compound has a melting point of 60 - 67 or 85 - 90 °C . It has a specific optical rotation of [α] D -40.0° -45.0° .

科学研究应用

肽合成: Boc-Cys(Bzl)-Ser-OMe已被用于合成肽,包括人类生长激素N-末端的十肽。这种合成是通过重复过量混合酸酐(REMA)方法完成的,该方法表现出高产率和肽片段的有效偶联(Beyerman, Leer, & Floor, 1973)。

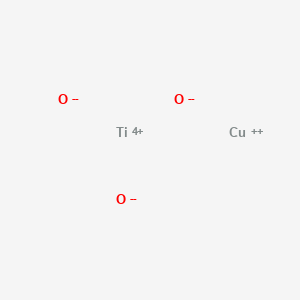

汞(II)络合物: 对含有半胱氨酸残基的肽与汞(II)络合物的研究揭示了使用肽形成各种复杂结构,包括Boc-Cys-Ser(Bzl)-Ala-Cys-NH2。这些络合物使用NMR光谱等技术进行分析,表明在理解金属-肽相互作用方面具有应用(Magafa, Stavropoulos, Tsiveriotis, & Hadjiliadis, 1998)。

铁硫络合物研究: 在合成丁酸梭菌裸亚铁蛋白时,this compound发挥了作用。合成了对应于裸亚铁蛋白氨基酸序列部分的受保护的十四肽,为铁硫络合物研究铺平了道路(Gunter, Ridge, Rydon, & Sharpe, 1979)。

固相肽合成: 报告了this compound在固相合成受保护的人类生长激素序列中的应用。这项研究突出了固相方法在肽合成中的效率(Leer & Beyerman, 1973)。

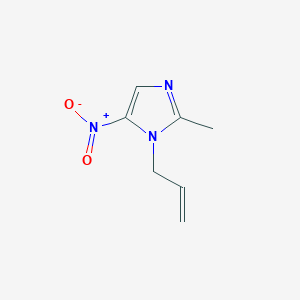

HIV-I肽的酶促合成: this compound在HIV-I肽的酶促合成中被使用,展示了其在合成具有生物学意义的肽方面的实用性(Chen Shao, 1992)。

安全和危害

“Boc-Cys(Bzl)-Ser-OMe” should be handled with care as its chemical, physical, and toxicological properties have not been thoroughly investigated . It may cause skin irritation, eye irritation, respiratory tract irritation, and may be harmful if inhaled, swallowed, or absorbed through the skin . The compound should be stored in a cool dry place with a recommended storage temperature of 2-10°C .

未来方向

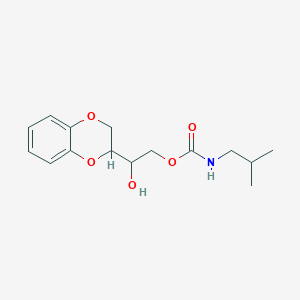

The compound “Boc-Cys(Bzl)-Ser-OMe” has potential applications in peptide and protein science . For instance, it has been used in the synthesis of Atosiban’s key intermediate pentapeptide . Future research could focus on developing more efficient synthesis methods and exploring further applications of this compound in peptide and protein synthesis .

属性

IUPAC Name |

methyl (2S)-2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6S/c1-19(2,3)27-18(25)21-15(12-28-11-13-8-6-5-7-9-13)16(23)20-14(10-22)17(24)26-4/h5-9,14-15,22H,10-12H2,1-4H3,(H,20,23)(H,21,25)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSZAFCQEQCUGZ-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)

![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)

![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)